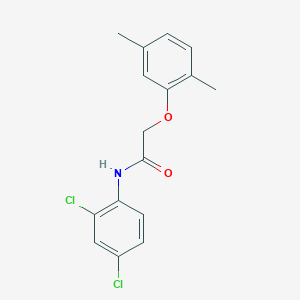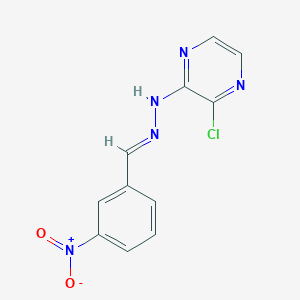![molecular formula C15H29N3O4S B5729367 ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5729367.png)
ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research. This compound is a piperidine derivative and has been studied extensively for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is not fully understood. However, it has been suggested that the compound acts on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. It has also been suggested that the compound may act on voltage-gated ion channels and inhibit the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects
Studies have shown that ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. It has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, the compound has been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate in lab experiments include its low toxicity profile and its potential applications in various fields of research. However, the limitations of using this compound include its limited solubility in water and its high cost.
Zukünftige Richtungen
There are several future directions for the research on ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. These include:
1. Further studies on the mechanism of action of the compound to better understand its potential applications in various fields of research.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound to determine its optimal dosage and administration route.
4. Studies on the potential use of the compound in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Conclusion
In conclusion, ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate is a promising compound that has gained significant attention in scientific research. Its potential applications in various fields of research, low toxicity profile, and significant biochemical and physiological effects make it a promising candidate for further research. Future studies on the compound's mechanism of action, pharmacokinetics and pharmacodynamics, and potential use in the treatment of neurological disorders are necessary to fully understand its potential applications.
Synthesemethoden
The synthesis of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate involves the reaction of 4-(propylsulfonyl)piperazine with ethyl 4-piperidinecarboxylate in the presence of a base catalyst. This reaction results in the formation of ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate. The reaction conditions and the purification methods are crucial in obtaining a high yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[4-(propylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate has been studied for its potential applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.
Eigenschaften
IUPAC Name |
ethyl 4-(4-propylsulfonylpiperazin-1-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O4S/c1-3-13-23(20,21)18-11-9-16(10-12-18)14-5-7-17(8-6-14)15(19)22-4-2/h14H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQZYCBJPMBDRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2CCN(CC2)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-(propylsulfonyl)piperazin-1-yl]piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(3-chlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5729322.png)


![4-({4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5729354.png)
![N'-[(5-bromo-2-furoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5729362.png)



![4-methoxybenzaldehyde O-[2-oxo-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethyl]oxime](/img/structure/B5729387.png)
![4-methyl-N-[1-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5729393.png)